molecular formula C37H43N5 B2582682 3-Methyl-1-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 500149-25-7

3-Methyl-1-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2582682
CAS RN: 500149-25-7
M. Wt: 557.786
InChI Key: KMUVMUGDCAXFHX-UHFFFAOYSA-N
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Description

3-Methyl-1-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C37H43N5 and its molecular weight is 557.786. The purity is usually 95%.
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Scientific Research Applications

Potential Antipsychotic Agents

Research has explored the development of cyclic benzamides, including derivatives with piperazine and benzimidazole moieties, as potential atypical antipsychotic agents. These compounds have been studied for their binding affinities to dopamine D2 and serotonin 5-HT2 receptors, indicating their potential use in treating conditions like schizophrenia with a lower risk of extrapyramidal side effects (Norman et al., 1994).

Antifungal Activities

A series of α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles have been synthesized and evaluated for their in vitro antifungal activities against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea. These findings highlight the potential of such compounds in the development of new antifungal agents (Qing Jin et al., 2015).

Antimicrobial and Antiproliferative Activities

Derivatives of benzimidazole with piperazine linkers have been investigated for their antimicrobial and antiproliferative properties. Some compounds in this category have shown promising activities against various bacterial strains and cancer cell lines, underscoring their potential in the design of new therapeutic agents (Bektaş et al., 2007); (Nowicka et al., 2015).

DNA Detection and Binding

Novel aminated benzimidazo[1,2-a]quinolines substituted with piperidine, pyrrolidine, and piperazine have been synthesized and evaluated as potential fluorescent probes for DNA detection. Their interaction with DNA, characterized by enhanced fluorescence emission intensity, suggests their application in biotechnological and medical diagnostics (Perin et al., 2011).

properties

IUPAC Name

3-methyl-1-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H43N5/c1-4-5-6-7-8-9-15-30-28(3)32(25-38)36-39-34-17-12-13-18-35(34)42(36)37(30)41-23-21-40(22-24-41)26-33-27(2)19-20-29-14-10-11-16-31(29)33/h10-14,16-20H,4-9,15,21-24,26H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUVMUGDCAXFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=C(C=CC6=CC=CC=C65)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

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